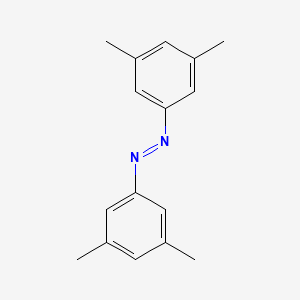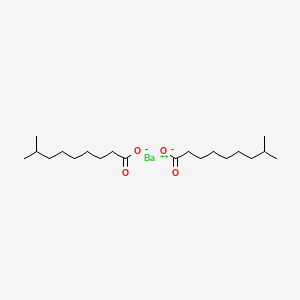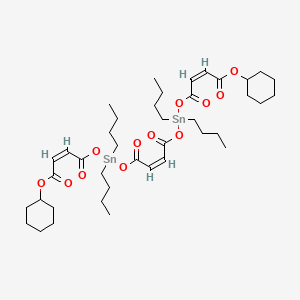
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the 2,3-dichlorophenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.
Introduction of the 3-nitrophenoxybutyl group: This can be done through an etherification reaction where the piperazine derivative reacts with a nitrophenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Reduction of nitro group: 1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine.
Substitution of chlorine atoms: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of ether bond: 1-(2,3-Dichlorophenyl)-4-butanol and 3-nitrophenol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Lacks the 4-(3-nitrophenoxy)butyl group.
4-(4-(3-Nitrophenoxy)butyl)piperazine: Lacks the 2,3-dichlorophenyl group.
1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is unique due to the presence of both the 2,3-dichlorophenyl and 4-(3-nitrophenoxy)butyl groups. This combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
869856-09-7 |
|---|---|
Formule moléculaire |
C20H23Cl2N3O3 |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)-4-[4-(3-nitrophenoxy)butyl]piperazine |
InChI |
InChI=1S/C20H23Cl2N3O3/c21-18-7-4-8-19(20(18)22)24-12-10-23(11-13-24)9-1-2-14-28-17-6-3-5-16(15-17)25(26)27/h3-8,15H,1-2,9-14H2 |
Clé InChI |
VGEQWXCHXSDDIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)











